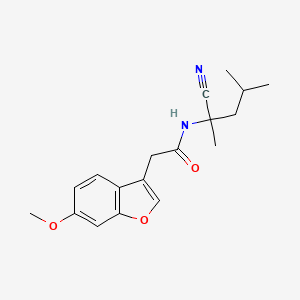
N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide, also known as FUB-AMB, is a synthetic cannabinoid compound that has gained attention in the scientific research community due to its potential therapeutic applications.
作用機序
N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide acts on the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. When this compound binds to these receptors, it activates a cascade of signaling pathways that can have various effects on the body, including pain relief, relaxation, and altered perception.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the body. One study found that this compound can cause a decrease in body temperature, heart rate, and blood pressure, as well as induce sedation and muscle relaxation. Other studies have suggested that this compound may have potential as an anti-inflammatory agent and may be useful in the treatment of certain cancers.
実験室実験の利点と制限
N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and is relatively stable. Additionally, this compound has a high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, this compound also has some limitations for lab experiments. It is a relatively new compound, which means that there is still much to be learned about its effects and potential therapeutic applications. Additionally, this compound can be difficult to work with due to its potency and potential for toxicity.
将来の方向性
There are several potential future directions for research on N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide. One area of interest is its potential as a treatment for various medical conditions, such as chronic pain, epilepsy, and anxiety disorders. Additionally, researchers may continue to study the mechanism of action of this compound and its effects on the endocannabinoid system. Finally, there may be interest in developing new synthetic cannabinoids based on the structure of this compound that have improved therapeutic properties and fewer side effects.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid compound that has gained attention in the scientific research community due to its potential therapeutic applications. Its high affinity for the CB1 and CB2 receptors makes it a useful tool for studying the endocannabinoid system, and it has several advantages for use in lab experiments. However, there is still much to be learned about the effects and potential therapeutic applications of this compound, and future research may focus on developing new synthetic cannabinoids based on its structure.
合成法
N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide is a synthetic compound that can be synthesized using various methods. One common method involves the condensation of 2-(6-methoxy-1-benzofuran-3-yl)acetic acid with 1-cyano-1,3-dimethylbutane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with an amine such as methylamine or ethylamine to yield this compound.
科学的研究の応用
N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One study found that this compound exhibits high affinity for the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. This suggests that this compound may have potential as a treatment for conditions such as chronic pain, epilepsy, and anxiety disorders.
特性
IUPAC Name |
N-(2-cyano-4-methylpentan-2-yl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12(2)9-18(3,11-19)20-17(21)7-13-10-23-16-8-14(22-4)5-6-15(13)16/h5-6,8,10,12H,7,9H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJCGSBUKXXKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)NC(=O)CC1=COC2=C1C=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzamide hydrochloride](/img/structure/B2824967.png)
![1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone](/img/structure/B2824968.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2824969.png)
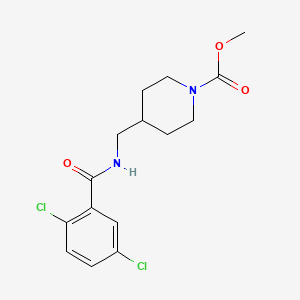

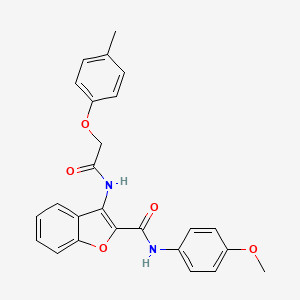

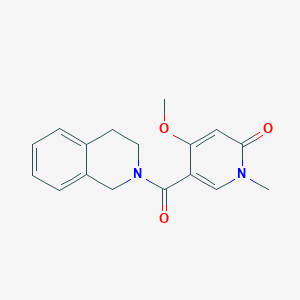
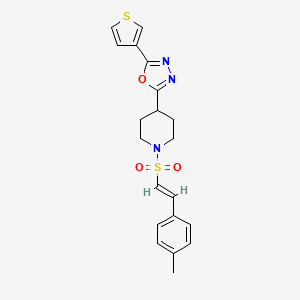
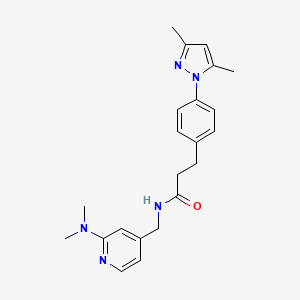
![8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2824982.png)
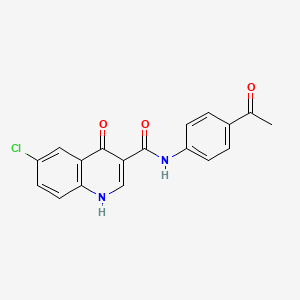
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyridin-3-yl)methanone](/img/structure/B2824986.png)
![1,3-Benzothiazol-2-yl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2824987.png)